4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol is an organic compound with a complex structure that includes multiple phenoxy and sulfonyl groups
Preparation Methods
The synthesis of 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxyphenol with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonyl group. This is followed by further reactions to attach additional phenoxy groups. Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to ensure efficiency .
Chemical Reactions Analysis
4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenolic compounds.
Substitution: Nucleophilic aromatic substitution reactions can occur, where nucleophiles replace hydrogen atoms on the aromatic rings. Common reagents include halides and strong bases.
Condensation: This compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Scientific Research Applications
4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Research has shown its potential as an inhibitor in various biological pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol involves its interaction with specific molecular targets. It can inhibit enzymes or proteins involved in critical biological pathways, leading to effects such as reduced cell proliferation or induced apoptosis in cancer cells. The sulfonyl and phenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds to 4-[4-[4-(4-Hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol include:
4-[4-(Hydroxymethyl)phenoxy]phenol: This compound has a similar structure but with a hydroxymethyl group instead of a sulfonyl group, leading to different reactivity and applications.
®-(+)-2-(4-Hydroxyphenoxy)propionic acid: This compound is used as a ligand in coordination chemistry and has different biological activities compared to this compound.
4-[4-(4-Hydroxyphenoxy)phenoxy]phenol:
These comparisons highlight the unique features of this compound, particularly its sulfonyl group, which contributes to its distinct reactivity and applications.
Properties
IUPAC Name |
4-[4-[4-(4-hydroxyphenoxy)phenyl]sulfonylphenoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O6S/c25-17-1-5-19(6-2-17)29-21-9-13-23(14-10-21)31(27,28)24-15-11-22(12-16-24)30-20-7-3-18(26)4-8-20/h1-16,25-26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFTWRZAZQVHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.